molecular formula C5H4N4O2 B3328118 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile CAS No. 42110-73-6

1-methyl-4-nitro-1H-pyrazole-5-carbonitrile

Cat. No. B3328118
CAS RN: 42110-73-6
M. Wt: 152.11 g/mol
InChI Key: VNQXHRFFZAPFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-4-nitro-1H-pyrazole-5-carbonitrile” is a chemical compound with the molecular formula C5H4N4O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile”, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .


Molecular Structure Analysis

The molecular structure of “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ring is substituted with a methyl group at the 1-position, a nitro group at the 4-position, and a carbonitrile group at the 5-position .


Chemical Reactions Analysis

Pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile”, can undergo various chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole showcases the utility of pyrazole derivatives as intermediates in the production of compounds with potential biological activity. These synthesized compounds were investigated for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7), highlighting the significance of pyrazole derivatives in medicinal chemistry and drug development (Al-Adiwish, Abubakr, & Alarafi, 2017).

Antiviral Research

The precursor compound "6‐Amino‐3‐methyl‐4‐(4‐nitrophenyl)‐2,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile" was used to prepare novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for evaluation against Herpes Simplex Virus type-1 (HSV-1). This indicates the role of pyrazole carbonitrile derivatives in the synthesis of antiviral agents, demonstrating the compound's relevance in the development of new therapeutic options (Shamroukh et al., 2007).

Catalytic Applications and Green Chemistry

Catalytic applications of nano ionic liquids for the synthesis of pyrazole derivatives underscore the compound's role in promoting environmentally friendly chemical reactions. This research shows how pyrazole carbonitrile derivatives can be synthesized under solvent-free conditions, aligning with green chemistry principles and highlighting the versatility of these compounds in organic synthesis (Zolfigol et al., 2015).

Photophysical and Quantum Chemical Analysis

The study on geometrical isomers of a bio-active pyrazoline derivative encapsulated in β-cyclodextrin nanocavity through photophysical and quantum chemical analysis illustrates the potential of pyrazole derivatives in materials science and sensor applications. The unique solvatochromic response of these isomers offers insights into their behavior in different media, indicating their applicability in developing novel materials with specific optical properties (Mati et al., 2012).

Energetic Materials

The synthesis of polynitro azoxypyrazole-based compounds from pyrazole carbonitriles points to the compound's significance in creating high-performance energetic materials. These compounds exhibit properties such as high thermal stability and detonation performance, making them suitable for applications in explosives and propellants (Yang et al., 2021).

Future Directions

Pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research may focus on exploring these applications further, developing new synthesis methods, and investigating the biological activities of these compounds .

properties

IUPAC Name

2-methyl-4-nitropyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXHRFFZAPFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-nitro-1H-pyrazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-nitro-1H-pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-methyl-4-nitro-1H-pyrazole-5-carbonitrile
Reactant of Route 3
1-methyl-4-nitro-1H-pyrazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-methyl-4-nitro-1H-pyrazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-methyl-4-nitro-1H-pyrazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-methyl-4-nitro-1H-pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.